Metconazole, trans-
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Overview
Description
Metconazole, trans- is a systemic triazole fungicide and plant growth regulator. It is primarily used to control a broad range of fungal pathogens on various crops. The compound is known for its ability to inhibit ergosterol biosynthesis, which is essential for fungal cell membrane integrity .
Preparation Methods
The synthesis of high-purity metconazole involves several steps:
Condensation Reaction: Cyclopentanone reacts with p-chlorobenzaldehyde to form an exocyclic double bond alpha, beta-unsaturated ketone.
Methylation: The unsaturated ketone undergoes methylation to obtain alpha’, alpha’-dimethyl substituted exocyclic double bond alpha, beta-unsaturated ketone.
Hydrogenation: The double bond is reduced using hydrogen in the presence of a catalyst to form 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone.
Epoxidation: The reduced product undergoes Johnson-Corey-Chaykovsky reaction to form an epoxypropane compound.
Triazolation: The epoxypropane compound reacts with 1,2,4-triazole to yield high-purity metconazole
Chemical Reactions Analysis
Metconazole, trans- undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions to form different metabolites.
Reduction: The compound can be reduced to alter its functional groups.
Substitution: Metconazole can undergo substitution reactions, particularly involving its triazole ring.
Common Reagents and Conditions: Typical reagents include hydrogen for reduction, oxidizing agents for oxidation, and various catalysts for facilitating these reactions.
Major Products: The primary products formed from these reactions are different stereoisomers and metabolites of metconazole
Scientific Research Applications
Metconazole, trans- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying triazole fungicides and their synthesis.
Biology: The compound is studied for its effects on fungal pathogens and plant growth regulation.
Medicine: Research is ongoing to explore its potential antifungal properties in medical applications.
Industry: Metconazole is widely used in agriculture to protect crops from fungal diseases, thereby enhancing yield and quality
Mechanism of Action
Metconazole exerts its effects by inhibiting the enzyme 14α-lanosterol demethylase, which is crucial for ergosterol biosynthesis in fungi. This inhibition disrupts the fungal cell membrane, leading to cell death. The compound also induces reactive oxygen species (ROS) production, which contributes to its fungicidal activity .
Comparison with Similar Compounds
Metconazole, trans- is compared with other triazole fungicides such as:
- Epoxiconazole
- Tebuconazole
- Propiconazole
These compounds share a similar mechanism of action but differ in their efficacy, spectrum of activity, and environmental impact. Metconazole is unique due to its high selectivity and lower toxicity compared to some other triazoles .
Properties
CAS No. |
115850-28-7 |
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Molecular Formula |
C17H22ClN3O |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
(1R,5R)-5-[(4-chlorophenyl)methyl]-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C17H22ClN3O/c1-16(2)8-7-14(9-13-3-5-15(18)6-4-13)17(16,22)10-21-12-19-11-20-21/h3-6,11-12,14,22H,7-10H2,1-2H3/t14-,17-/m1/s1 |
InChI Key |
XWPZUHJBOLQNMN-RHSMWYFYSA-N |
Isomeric SMILES |
CC1(CC[C@@H]([C@@]1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl)C |
Canonical SMILES |
CC1(CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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